molecular formula C8H7NOS2 B8644073 2-(2-Thienyl)thiazole-5-methanol

2-(2-Thienyl)thiazole-5-methanol

Cat. No.: B8644073
M. Wt: 197.3 g/mol
InChI Key: UZJGVBSSFLTCNQ-UHFFFAOYSA-N
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Description

2-(2-Thienyl)thiazole-5-methanol is a useful research compound. Its molecular formula is C8H7NOS2 and its molecular weight is 197.3 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C8H7NOS2

Molecular Weight

197.3 g/mol

IUPAC Name

(2-thiophen-2-yl-1,3-thiazol-5-yl)methanol

InChI

InChI=1S/C8H7NOS2/c10-5-6-4-9-8(12-6)7-2-1-3-11-7/h1-4,10H,5H2

InChI Key

UZJGVBSSFLTCNQ-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1)C2=NC=C(S2)CO

Origin of Product

United States

Synthesis routes and methods I

Procedure details

In substantially the same manner as in Reference Example 111, ethyl 2-(2-thienyl)-5-thiazolecarboxylate was subjected to reduction with sodium borohydride to obtain 2-(2-thienyl)-5-thiazolylmethanol. The yield was 94%. Recrystallization from ethyl acetate-hexane gave colorless prisms, mp 89-90° C.
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Synthesis routes and methods II

Procedure details

To a suspension of lithium aluminum hydride (52 mg, 1.25 mmol) in diethyl ether (2 mL) under argon was added 2-(2-thienyl)thiazole-5-carboxylic acid ethyl ester (lit: Robba, M., LeGuen, Y., Bull. Soc. Chim. Fr., 1969(5)1762; 0.3 g, 1.25 mmol) at 0° C. The reaction mixture was allowed to equilibrate to room temperature and was stirred for 24 h. The reaction was re-cooled to 0° C. and was quenched by the careful addition of saturated aqueous ammonium chloride solution dropwise until no further reaction was apparent. The resulting solids were recovered by filtration, washed with diethyl ether and retained for further processing (vide infra). The filtrate was washed with brine, dried (MgSO4), filtered and concentrated under reduced pressure. The solids that were recovered from the ammonium chloride quench were then slurried in ethyl acetate, filtered and washed with ethyl acetate. The resulting filtrate was washed with brine, dried (MgSO4), filtered and evaporated reduced pressure. The solid residues obtained from the work up of both the diethyl ether filtrate and the ethyl acetate filtrate were combined to yield 179 mg (72% yield) of 2-(2-thienyl)thiazole-5-methanol as a yellow solid.
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